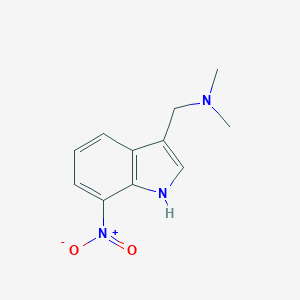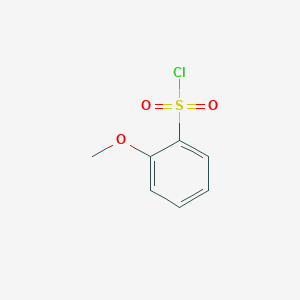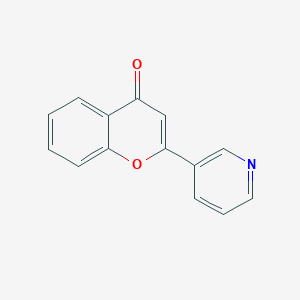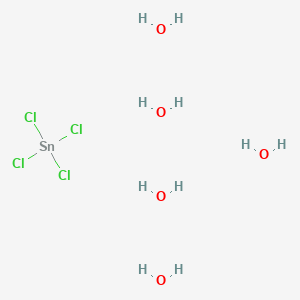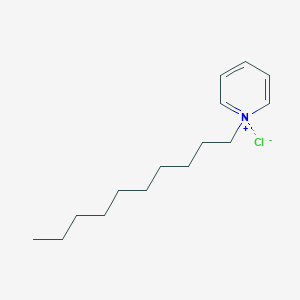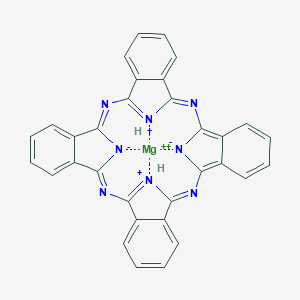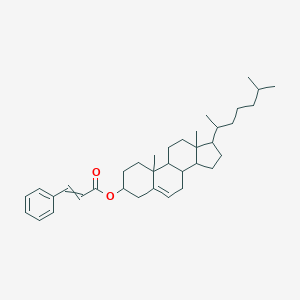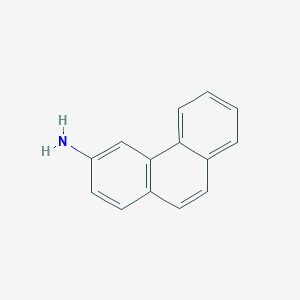
D-葡萄糖二乙基二硫代缩醛
描述
D-Glucose diethyl dithioacetal, also known as D-Glucose diethyl mercaptal, is a chemical compound with the molecular formula C10H22O5S2 and a molecular weight of 286.4 . It is used in various chemical reactions and has been the subject of several studies .
Molecular Structure Analysis
The molecular structure of D-Glucose diethyl dithioacetal is represented by the formula C10H22O5S2 . This indicates that the compound contains 10 carbon atoms, 22 hydrogen atoms, 5 oxygen atoms, and 2 sulfur atoms.Physical And Chemical Properties Analysis
D-Glucose diethyl dithioacetal is a solid at 20 degrees Celsius . It has a molecular weight of 286.41 . The compound is hygroscopic, meaning it absorbs moisture from the air .科学研究应用
Synthesis of Thio-Sugars
D-Glucose Diethyl Mercaptal is used in the synthesis of thio-sugars, which are analogs of sugars where an oxygen atom is replaced by a sulfur atom. These compounds have potential applications in medicinal chemistry as they can mimic the biological functions of natural sugars but with increased stability and altered metabolic pathways .
Organic Synthesis Intermediates
The compound serves as an intermediate in organic synthesis, particularly in the preparation of complex molecules. Its protected thiol groups can be selectively deprotected, allowing for stepwise construction of molecules .
Chiral Pool Synthesis
As a chiral compound with multiple stereocenters, D-Glucose Diethyl Mercaptal is valuable in chiral pool synthesis. It can be used to introduce chirality into synthetic molecules, which is crucial for creating pharmaceuticals with the desired biological activity .
Protective Groups in Carbohydrate Chemistry
In carbohydrate chemistry, protecting groups like those in D-Glucose Diethyl Mercaptal are essential for the selective modification of hydroxyl groups. This is important for the synthesis of complex carbohydrates and glycoconjugates .
Antioxidant Properties
Research suggests that thio-sugars, including derivatives of D-Glucose Diethyl Mercaptal, may exhibit antioxidant properties. This could make them useful in the development of antioxidant therapies .
Glycosidase Inhibitors
Thio-sugars derived from D-Glucose Diethyl Mercaptal can act as glycosidase inhibitors. These inhibitors are important in the study of enzyme mechanisms and the treatment of diseases like diabetes and viral infections .
Molecular Recognition Studies
The unique structure of D-Glucose Diethyl Mercaptal allows it to be used in molecular recognition studies. It can help in understanding how enzymes and receptors bind to their substrates, leading to the development of new drugs .
Biomaterials Development
Finally, the compound’s ability to form stable thioether bonds makes it a candidate for the development of biomaterials. These materials can be used in various biomedical applications, including tissue engineering and drug delivery systems .
Each of these applications leverages the unique chemical properties of D-Glucose Diethyl Mercaptal, demonstrating its versatility and importance in scientific research. The compound’s ability to participate in various chemical reactions and its role as a building block in the synthesis of more complex molecules make it a valuable asset in the field of chemistry and biomedicine. <|\im_end|>
Now, let’s proceed with the next steps! <|im_continue|> OP ### Synthesis of Thio-Sugars : Now, let’s proceed with the next steps! <|im_continue|> OP: ### Synthesis of Thio-Sugars D-Glucose Diethyl Mercaptal is instrumental in the synthesis of thio-sugars. These are analogs of sugars where an oxygen atom is replaced by a sulfur atom, resulting in compounds with potential medicinal applications. Thio-sugars can mimic the biological functions of natural sugars but often exhibit increased stability and altered metabolic pathways, making them interesting targets for drug development .
Organic Synthesis Intermediates
This compound serves as a valuable intermediate in organic synthesis. Its protected thiol groups can be selectively deprotected, which is a crucial step in the stepwise construction of complex molecules. This characteristic makes it a versatile reagent in the synthesis of various organic compounds .
Chiral Pool Synthesis
D-Glucose Diethyl Mercaptal, being a chiral compound with multiple stereocenters, is a significant resource in chiral pool synthesis. It is used to introduce chirality into synthetic molecules, which is essential for creating pharmaceuticals with the desired biological activity. The chirality of molecules can greatly influence their pharmacological properties .
Protective Groups in Carbohydrate Chemistry
In carbohydrate chemistry, protecting groups are essential for the selective modification of hydroxyl groups. D-Glucose Diethyl Mercaptal provides such protective groups, facilitating the synthesis of complex carbohydrates and glycoconjugates, which are important in various biological processes and drug designs .
Antioxidant Properties
Thio-sugars, including derivatives of D-Glucose Diethyl Mercaptal, may exhibit antioxidant properties. This suggests potential applications in developing antioxidant therapies, which could be beneficial in combating oxidative stress-related diseases .
Glycosidase Inhibitors
Derivatives of D-Glucose Diethyl Mercaptal can act as glycosidase inhibitors. These inhibitors are significant in studying enzyme mechanisms and have therapeutic potential in treating diseases like diabetes and viral infections by interfering with the enzymes’ carbohydrate processing .
Molecular Recognition Studies
The unique structure of D-Glucose Diethyl Mercaptal makes it useful in molecular recognition studies. It can help understand how enzymes and receptors bind to their substrates, which is fundamental in the development of new drugs and therapeutic agents .
Biomaterials Development
The compound’s ability to form stable thioether bonds makes it a candidate for developing biomaterials. These materials have applications in biomedical fields, including tissue engineering and drug delivery systems, where stability and biocompatibility are crucial .
安全和危害
作用机制
Target of Action
D-Glucose Diethyl Mercaptal, also known as D-Glucose diethyl dithioacetal or (2R,3R,4S,5R)-6,6-Bis(ethylthio)hexane-1,2,3,4,5-pentaol, is a chemical compound with a molecular formula of C10H22O5S2
Mode of Action
It is known that the hydroxyl on c2 of similar compounds, such as d-glucose diethyl mercaptal, is the most reactive to methylation in tetrahydrofuran . The primary C5-hydroxyl group is also reactive but to a much lesser extent .
Action Environment
It is known that the compound should be stored under inert gas and conditions to avoid are humidity (hygroscopic)
属性
IUPAC Name |
(2R,3R,4S,5R)-6,6-bis(ethylsulfanyl)hexane-1,2,3,4,5-pentol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H22O5S2/c1-3-16-10(17-4-2)9(15)8(14)7(13)6(12)5-11/h6-15H,3-5H2,1-2H3/t6-,7-,8+,9-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BTOYCPDACQXQRS-LURQLKTLSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCSC(C(C(C(C(CO)O)O)O)O)SCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCSC([C@@H]([C@H]([C@@H]([C@@H](CO)O)O)O)O)SCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H22O5S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101304066 | |
| Record name | D-Glucose, diethyl dithioacetal | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101304066 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
286.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
D-Glucose diethyl dithioacetal | |
CAS RN |
1941-52-2 | |
| Record name | D-Glucose, diethyl dithioacetal | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1941-52-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | D-Glucose, diethyl dithioacetal | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101304066 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | D-glucose-diethyldithioacetal | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.016.117 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is D-Glucose diethyl dithioacetal and how is it synthesized?
A1: D-Glucose diethyl dithioacetal, also known as D-glucose diethyl mercaptal, is a non-cyclic derivative of D-glucose where the carbonyl group at C1 is converted to a dithioacetal group. This transformation involves reacting D-glucose with ethanethiol in the presence of an acid catalyst. [, ]
Q2: Why is D-Glucose diethyl dithioacetal useful in carbohydrate chemistry?
A2: This compound serves as a valuable intermediate in various synthetic transformations. For example, it can be used to protect the anomeric center of D-glucose, allowing modifications at other positions of the sugar molecule. [, ]
Q3: Can you provide an example of D-Glucose diethyl dithioacetal's application in synthesizing modified sugars?
A3: One study successfully utilized D-Glucose diethyl dithioacetal to synthesize 3-acetamido-3-deoxy-D-glycero-D-gulo-heptose and 3-acetamido-3-deoxy-D-glycero-D-ido-heptose. Researchers first protected the C2 amino group of 2-acetamido-2-deoxy-D-glucose diethyl dithioacetal with isopropylidene groups. After demercaptalation, the resulting aldehyde readily underwent base-catalyzed addition with nitromethane, leading to the desired modified heptoses after further transformations. []
Q4: Are there any stereochemical aspects associated with reactions involving D-Glucose diethyl dithioacetal?
A4: Interestingly, the acid-catalyzed replacement of the C-2 hydroxy group in 3,4,5,6-tetra-O-benzoyl-D-glucose diethyl dithioacetal with an ethylthio group proceeds with inversion of configuration. This reaction likely involves an episulfonium ion intermediate, leading to the formation of the diethyl dithioacetal of 2-S-ethyl-2-thio-D-mannose. []
Q5: What is known about the reactivity of D-Glucose diethyl dithioacetal in methylation reactions?
A5: While D-glucose diethyl mercaptal undergoes methylation with methyl iodide, the corresponding mercaptals of D-mannose, D-galactose, and L-arabinose show lower reactivity under the same conditions. This difference highlights the influence of stereochemistry on the reactivity of sugar mercaptals. []
Q6: Are there any studies on the kinetics of reactions involving D-Glucose diethyl dithioacetal?
A6: Yes, researchers have investigated the rate constants for the perchloric acid-catalyzed substitution of one ethylthio group in 2,3,4,5,6-penta-O-acetyl-D-glucose diethyl dithioacetal. This research provides insights into the mechanism and factors influencing the reactivity of this compound. []
Q7: Has D-Glucose diethyl dithioacetal been used in the synthesis of any other interesting compounds?
A7: Researchers utilized D-Glucose diethyl dithioacetal as a starting material for the synthesis of 2,5-anhydro-D-mannose derivatives. They achieved this by oxidizing the dithioacetal with 3-chloroperbenzoic acid, followed by reactions with sodium methoxide and acetylation. []
Q8: Are there any structural characterization data available for D-Glucose diethyl dithioacetal or its derivatives?
A8: Yes, single-crystal X-ray analysis data is available for the compound 2-acetamido-2-deoxy-3,6:4,5-di-O-isopropylidene-D-glucose diethyl dithioacetal, providing detailed structural information about this derivative. []
Q9: What is the historical significance of D-Glucose diethyl dithioacetal in carbohydrate chemistry?
A9: Early research on D-Glucose diethyl dithioacetal, including the synthesis of Pentacarbanilino-D-Glucose Diethyl Mercaptal, established its fundamental role as a versatile building block in carbohydrate chemistry, paving the way for its use in synthesizing complex sugar derivatives. []
Q10: Has D-Glucose diethyl dithioacetal been explored in any interdisciplinary applications?
A10: Researchers have employed D-Glucose diethyl dithioacetal in a study involving intramolecular Horner-Emmons olefination. This approach enabled them to synthesize pseudosugars from D-glucose, showcasing the compound's utility in accessing structurally diverse molecules with potential applications in various fields. []
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



